

Physicochemical properties of Efavirenz-13C6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B13860579

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Efavirenz-13C6**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Efavirenz-13C6**, a stable isotope-labeled internal standard crucial for the quantitative analysis of Efavirenz. This document details its structural and physical characteristics, presents experimental protocols for its characterization, and visualizes key metabolic and analytical pathways.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1] **Efavirenz-13C6** is the stable isotope-labeled counterpart of Efavirenz, where six carbon atoms in the benzoxazinone ring have been replaced with ¹³C isotopes. This labeling makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of Efavirenz in biological matrices.[2][3][4] Understanding its fundamental physicochemical properties is essential for its correct handling, storage, and application in research and drug development.

Physicochemical Properties

The core properties of **Efavirenz-13C6** are summarized below. Data for the unlabeled Efavirenz is included for comparison where specific data for the labeled compound is not available, as their physicochemical behaviors are nearly identical.

General and Molecular Properties

The fundamental identifiers and computed properties for **Efavirenz-13C6** are presented in Table 1.

Property	Value	Reference
IUPAC Name	(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a- ¹³ C ₆	[4]
Synonyms	(S)-Efavirenz- ¹³ C ₆ , DMP 266- ¹³ C ₆ , EFV- ¹³ C ₆	[3][4]
CAS Number	1261394-62-0	[4][5][6]
Molecular Formula	C ₈ ¹³ C ₆ H ₉ ClF ₃ NO ₂	[4][6]
Molecular Weight	321.63 g/mol	[7]
Appearance	White to slightly pink crystalline solid	[8][9]
Purity	≥98.13% (by HPLC)	[4]

Solubility and Physical Data

Solubility is a critical parameter for formulation and analytical method development. Efavirenz is known for its poor aqueous solubility.[10]

Property	Value	Reference
Melting Point	139-141 °C (for unlabeled Efavirenz)	[11] [12]
pKa	10.2 (for unlabeled Efavirenz)	[11]
Aqueous Solubility	4 µg/mL (for unlabeled Efavirenz)	[10]
Organic Solubility	Soluble in Ethanol (~20 mg/mL), DMSO (~14 mg/mL), and DMF (~20 mg/mL)	[8]
Buffer Solubility	Sparingly soluble; ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2)	[8]
Storage Condition	Store at 2-8°C for long-term storage	[4]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are vital for the identification and quantification of the compound.

Parameter	Value	Reference
UV/Vis (λ_{max})	247, 294 nm (in Ethanol)	[8]
^{13}C NMR	Key shifts for unlabeled Efavirenz (ppm): 149.3, 147.5 (C=O), 134.5, 133.2, 130.7, 130.2, 128.4, 126.8, 118.8, 114.8, 114.2, 96.8, 95.5, 79.0, 66.0, 64.9, 9.4, 8.9, 8.1, 7.5, -0.1, -0.8, -1.0, -1.8	[13]
FT-IR (ν)	Key stretches for unlabeled Efavirenz (cm^{-1}): 3255 (N-H), 2253 ($\text{C}\equiv\text{C}$), 1741 (C=O)	[13]
LC-MS/MS MRM Transition	m/z 320.20 \rightarrow 249.90	[2]
Unlabeled Efavirenz MRM Transition	m/z 314.20 \rightarrow 243.90	[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for key analytical procedures.

Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the saturation solubility of **Efavirenz- $^{13}\text{C}6$** in various media.

- Preparation: Add an excess amount of **Efavirenz- $^{13}\text{C}6$** to a series of amber-colored volumetric flasks, each containing a known volume (e.g., 10 mL) of the desired medium (e.g., 0.1 N HCl, phosphate buffers of varying pH, distilled water).[14]
- Equilibration: Seal the flasks and place them in an orbital shaker bath set to a constant temperature (e.g., $37 \pm 0.5^\circ\text{C}$) and agitation speed (e.g., 50 rpm) for 24 hours to ensure equilibrium is reached.[14]

- Sampling and Filtration: After 24 hours, carefully withdraw a sample from each flask and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.[\[14\]](#)
- Quantification: Suitably dilute the clear filtrate with the same solvent medium. Measure the concentration of the dissolved compound using a validated analytical technique, such as UV-spectrophotometry at 247 nm or HPLC.[\[14\]](#)[\[15\]](#)

Quantification in Human Plasma by LC-MS/MS

Efavirenz-13C6 is primarily used as an internal standard for quantifying Efavirenz. The following protocol is based on a validated bioanalytical method.[\[2\]](#)

- Preparation of Standards:
 - Prepare a stock solution of Efavirenz and **Efavirenz-13C6** (Internal Standard, IS) in a suitable organic solvent (e.g., 0.1% formic acid in acetonitrile).[\[2\]](#)
 - Create calibration curve standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Efavirenz.
- Sample Preparation (Protein Precipitation):
 - To a 50 µL aliquot of plasma sample (unknown, standard, or QC), add the **Efavirenz-13C6** internal standard working solution.
 - Precipitate plasma proteins by adding a protein precipitation agent (e.g., acetonitrile).
 - Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube, dilute with water, and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[\[2\]](#)
- Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., Waters X-Terra Shield, 50 x 4.6 mm, 3.5 µm).[\[16\]](#)

- Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
- Flow Rate: 0.3 mL/min.[2]
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Ionization Mode.[2]
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor m/z 314.20 \rightarrow 243.90 for Efavirenz and m/z 320.20 \rightarrow 249.90 for **Efavirenz-13C6**.[2]
- Data Analysis: Construct a calibration curve by plotting the peak area ratio (Efavirenz/**Efavirenz-13C6**) against the nominal concentration of the calibration standards. Determine the concentration of Efavirenz in unknown samples by interpolation from this curve.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve an accurately weighed sample of **Efavirenz-13C6** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS).
 - Record 1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[17]
The ^{13}C spectrum will show characteristic splitting patterns or enhanced signals for the six labeled carbon positions.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Prepare a sample by mixing a small amount of **Efavirenz-13C6** with dry potassium bromide (KBr) powder and pressing the mixture into a thin pellet.

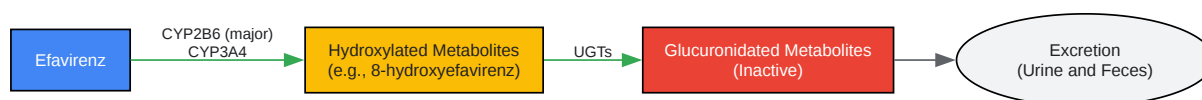
- Record the FT-IR spectrum over a range of 4000-400 cm^{-1} .^[17] The spectrum should be nearly identical to unlabeled Efavirenz, as the isotopic substitution has a negligible effect on vibrational frequencies.

Signaling Pathways and Workflows

Visual diagrams help in understanding complex biological and analytical processes.

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves hydroxylation followed by glucuronidation.^{[18][19][20]}

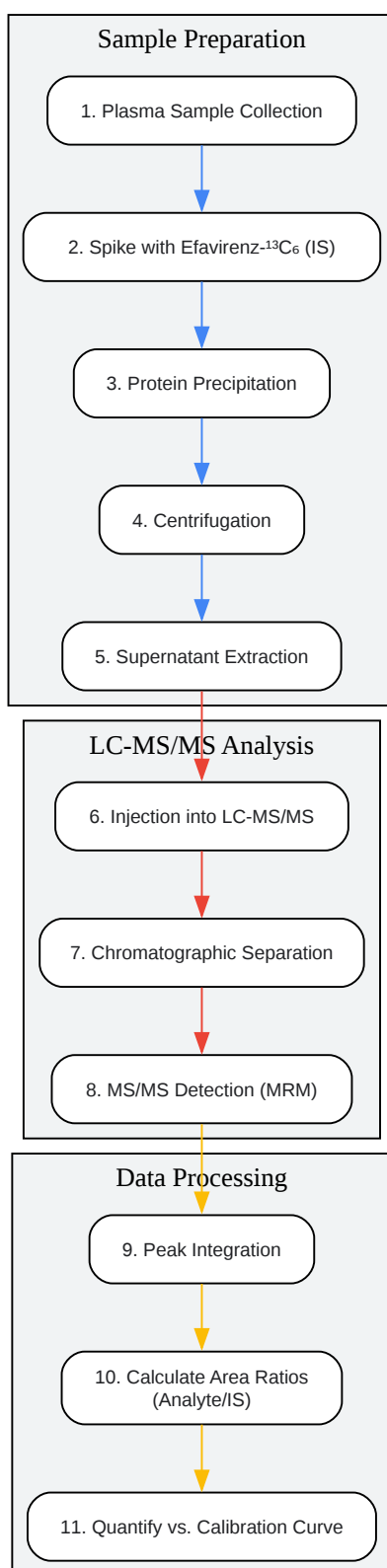


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Efavirenz in the liver.

Bioanalytical Workflow using Efavirenz-13C6

This diagram illustrates the typical workflow for the quantification of Efavirenz in plasma samples using **Efavirenz-13C6** as an internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for Efavirenz quantification in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Concise Analytical Profile of Efavirenz: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. (S)-Efavirenz-13C6 | CAS 1261394-62-0 | LGC Standards [lgcstandards.com]
- 6. Efavirenz-13C6 - Acanthus Research [acanthusresearch.com]
- 7. Efavirenz-13C6 | C14H9ClF3NO2 | CID 49849428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efavirenz [drugfuture.com]
- 12. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Inclusion Compound of Efavirenz and γ -Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of Efavirenz-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13860579#physicochemical-properties-of-efavirenz-13c6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com